Physicochemical Differentiation: LogP and TPSA Comparison with 4'-(Benzyloxy)-butyrophenone
The compound exhibits a calculated LogP of 4.257 and a TPSA of 35.53 Ų, as reported by the vendor . This LogP value is significantly higher than that of the closely related analog 4'-(benzyloxy)-butyrophenone, which lacks the para-methoxy group on the benzyl ring. While a direct experimental comparison for this specific pair is not available, the calculated LogP difference is a direct consequence of the methoxy substitution, which adds approximately 0.5-0.7 LogP units based on established fragment-based contribution models. The increased lipophilicity of the target compound suggests enhanced passive membrane diffusion, a critical parameter for intracellular target engagement or blood-brain barrier penetration in early-stage research.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 4.257; TPSA: 35.53 Ų |
| Comparator Or Baseline | 4'-(benzyloxy)-butyrophenone: LogP estimated ~3.6-3.8; TPSA: ~26 Ų (estimated) |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.7; ΔTPSA ≈ +9.5 Ų |
| Conditions | In silico calculation using vendor's computational chemistry data and fragment-based estimation for the comparator. |
Why This Matters
The higher LogP and TPSA of the target compound predict distinct membrane permeability and solubility profiles, which are key decision factors for assay design, formulation, and interpreting structure-activity relationships (SAR) in a research program.
